Anti-inflammatory agent 61

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

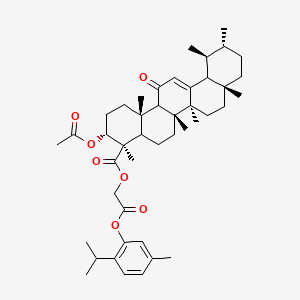

C44H62O7 |

|---|---|

Molekulargewicht |

703.0 g/mol |

IUPAC-Name |

[2-(5-methyl-2-propan-2-ylphenoxy)-2-oxoethyl] (3R,4R,6aR,6bS,8aR,11R,12S,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylate |

InChI |

InChI=1S/C44H62O7/c1-25(2)30-13-12-26(3)22-33(30)51-36(47)24-49-39(48)44(11)34-15-19-43(10)38(41(34,8)18-16-35(44)50-29(6)45)32(46)23-31-37-28(5)27(4)14-17-40(37,7)20-21-42(31,43)9/h12-13,22-23,25,27-28,34-35,37-38H,14-21,24H2,1-11H3/t27-,28+,34?,35-,37?,38?,40-,41+,42-,43-,44-/m1/s1 |

InChI-Schlüssel |

REIYQAJXZCLLHU-CZIYDYKRSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)C(=O)OCC(=O)OC6=C(C=CC(=C6)C)C(C)C)OC(=O)C)C)C)C2[C@H]1C)C)C |

Kanonische SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)OCC(=O)OC6=C(C=CC(=C6)C)C(C)C)OC(=O)C)C)C)C2C1C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anti-inflammatory Agent 61 (MCC950)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 61 (MCC950) is a potent, specific, and cell-permeable small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of agent 61 (MCC950), supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways.

Core Mechanism of Action

Agent 61 (MCC950) exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, a key sensor in the inflammasome complex.[1][4] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., from lipopolysaccharide, LPS) that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), and an activation signal (e.g., from ATP, nigericin, or crystalline substances) that triggers the assembly of the inflammasome.[1][2]

Agent 61 (MCC950) specifically interferes with the second activation step. It directly binds to the Walker B motif within the NACHT domain of the NLRP3 protein.[1][4] This interaction blocks the intrinsic ATPase activity of NLRP3, locking it in an inactive conformation and preventing the conformational changes necessary for its oligomerization.[1][4] By inhibiting NLRP3 oligomerization, agent 61 (MCC950) prevents the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thereby blocking the formation of the active inflammasome complex.[5] Consequently, the autocatalytic activation of caspase-1 is inhibited, which in turn prevents the cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[2][6] This leads to a significant reduction in the release of these potent cytokines.[1][7]

A key feature of agent 61 (MCC950) is its high specificity for the NLRP3 inflammasome. It does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][2] This selectivity makes it a valuable tool for studying NLRP3-mediated inflammatory pathways and a promising therapeutic candidate for NLRP3-driven diseases.[2][7]

Quantitative Data

The inhibitory potency of agent 61 (MCC950) has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Agent 61 (MCC950)

| Assay | Cell Type | Activator | Measured Outcome | IC50 | Reference |

| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β Secretion | ~10 nM | [8] |

| IL-1β Release | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β Secretion | ~8 nM | [8] |

| IL-1β Release | THP-1 cells | Nigericin & MSU | IL-1β Secretion | 24-26 nM | [9] |

| IL-18 Release | THP-1 cells | Nigericin & MSU | IL-18 Secretion | 33 nM | [9] |

| Pyroptosis | - | - | Pyroptotic Cell Death | 7.5 nM | [6][10] |

| Carbonic Anhydrase 2 (Off-target) | Enzyme Assay | p-NPA | Esterase Activity | 11 µM | [6][10] |

Table 2: In Vivo Efficacy of Agent 61 (MCC950)

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| Mice | LPS-induced systemic inflammation | 10 mg/kg, i.p. | Reduced serum IL-1β and IL-6 | [8] |

| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, i.p. daily | Attenuated disease severity | [2] |

| Aged Mice | Isoflurane-induced cognitive impairment | 10 mg/kg, i.p. | Ameliorated cognitive impairment and pyroptosis | [11] |

| db/db Mice | Diabetic Encephalopathy | - | Inhibited NLRP3 inflammasome activation in the hippocampus | [12] |

| Mice | Spinal Cord Injury | - | Improved neurological outcomes and reduced inflammation | [13] |

Signaling Pathway Diagrams

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the mechanism of inhibition by agent 61 (MCC950).

Caption: Canonical NLRP3 inflammasome signaling pathway and inhibition by Agent 61 (MCC950).

Caption: A typical experimental workflow for evaluating NLRP3 inhibitors in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of agent 61 (MCC950).

1. In Vitro NLRP3 Inflammasome Inhibition Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)

-

Objective: To determine the in vitro potency of agent 61 (MCC950) in inhibiting NLRP3 inflammasome activation.

-

Materials:

-

Bone marrow cells from C57BL/6 mice

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

Agent 61 (MCC950)

-

ELISA kit for mouse IL-1β

-

LDH cytotoxicity assay kit

-

Reagents for Western blotting (primary antibodies for caspase-1 and an appropriate secondary antibody)

-

-

Procedure:

-

Cell Culture: Differentiate bone marrow cells into macrophages (BMDMs) by culturing in DMEM with M-CSF for 7 days.

-

Cell Seeding: Seed the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with 1 µg/mL LPS for 4 hours.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of agent 61 (MCC950) for 30 minutes.

-

Activation: Stimulate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.

-

Sample Collection: Centrifuge the plates and collect the supernatant for IL-1β and LDH assays. Lyse the remaining cells for Western blot analysis.

-

Analysis:

-

Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Assess cell death (pyroptosis) by measuring LDH release in the supernatant.

-

Detect cleaved caspase-1 (p20 subunit) in the supernatant and cell lysates by Western blotting to confirm inflammasome activation.

-

-

-

Data Presentation: Plot the percentage of IL-1β inhibition against the log concentration of agent 61 (MCC950) to determine the IC50 value.

2. In Vivo Model of LPS-Induced Systemic Inflammation

-

Objective: To evaluate the in vivo efficacy of agent 61 (MCC950) in a model of systemic inflammation.

-

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS)

-

Agent 61 (MCC950)

-

Sterile PBS

-

ELISA kits for mouse IL-1β, IL-6, and TNF-α

-

-

Procedure:

-

Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, LPS + vehicle, LPS + agent 61).

-

Inhibitor Administration: Administer agent 61 (MCC950) or vehicle (e.g., PBS) via intraperitoneal (i.p.) injection one hour before LPS challenge.

-

Inflammation Induction: Induce systemic inflammation by i.p. injection of LPS.

-

Sample Collection: Collect blood samples via cardiac puncture at a specified time point (e.g., 2 hours) after LPS injection.

-

Analysis: Prepare serum from the blood samples and measure the concentrations of IL-1β, IL-6, and TNF-α using ELISA kits.

-

-

Data Presentation: Compare the cytokine levels between the different treatment groups to assess the in vivo anti-inflammatory effect of agent 61 (MCC950).

Agent 61 (MCC950) is a highly potent and selective inhibitor of the NLRP3 inflammasome. Its direct interaction with the NLRP3 protein prevents inflammasome assembly and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18. The extensive in vitro and in vivo data, supported by the detailed protocols provided, establish agent 61 (MCC950) as a critical research tool and a promising therapeutic agent for a variety of inflammatory disorders. This guide provides a foundational resource for researchers and drug developers working to understand and target NLRP3-mediated inflammation.

References

- 1. invivogen.com [invivogen.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. inflammasomelab.com [inflammasomelab.com]

- 5. researchgate.net [researchgate.net]

- 6. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immunopathol.com [immunopathol.com]

- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of Anti-inflammatory Agent 61

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of Anti-inflammatory agent 61, also identified as compound 5b. This novel hybrid compound, based on the natural product 3-acetyl-11-keto-β-boswellic acid (AKBA), has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug development.

Introduction

This compound (compound 5b) is a synthetic hybrid molecule derived from 3-acetyl-11-keto-β-boswellic acid (AKBA), a potent anti-inflammatory pentacyclic triterpenoid from the gum resin of Boswellia serrata.[1][2] The rationale behind the design of this hybrid was to enhance the therapeutic potential of AKBA by conjugating it with other bioactive moieties. Specifically, compound 5b is a thymol conjugate of AKBA.[3] This strategic hybridization has resulted in a compound with superior anti-inflammatory activity compared to its parent molecule.[3][4] Preclinical studies have shown that this compound effectively reduces the expression of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[3][4][5] Furthermore, it has demonstrated protective effects against acetaminophen-induced hepatotoxicity in HepG2 cells by modulating inflammatory and oxidative stress pathways.[2][3][5]

Synthesis and Characterization

The synthesis of this compound (5b) is part of a broader synthetic effort that produced 23 novel AKBA-based hybrids.[3][4] The general synthetic approaches included Steglich esterification, reactions with bromoacetyl bromide derivatives, and the formation of various heterocyclic moieties.[3]

Synthesis of this compound (Thymol Hybrid 5b)

The synthesis of the thymol hybrid of AKBA (5b) was achieved through Steglich esterification.[3] This process involves the reaction of AKBA with thymol in the presence of a coupling agent.

Experimental Protocol: Synthesis of AKBA-Thymol Hybrid (5b)

-

Reactants and Reagents:

-

3-acetyl-11-keto-β-boswellic acid (AKBA)

-

Thymol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.[3]

-

4-Dimethylaminopyridine (DMAP) as a catalyst.

-

Dichloromethane (DCM) as the solvent.

-

-

Procedure:

-

AKBA is dissolved in anhydrous DCM.

-

Thymol, EDCI, and DMAP are added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used).

-

The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure AKBA-thymol hybrid (5b).

-

Characterization Data

The structure of this compound was confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).[2]

Table 1: Spectroscopic Characterization of this compound (Compound 5b)

| Spectroscopic Data | Key Findings |

| ¹H NMR | The presence of a singlet proton at approximately 5.4 ppm is characteristic of the olefinic proton at C-12 in the AKBA core. A proton signal around 5.2 ppm confirms the oxy-carbon at position 3. Additional aromatic protons corresponding to the thymol moiety are also observed.[2] |

| ¹³C NMR | Characteristic peaks for the ursane-type triterpene skeleton are observed, including signals at approximately 198 ppm (C-11), 165 ppm (C-12), and 13 ppm (C-13). Two ester carbonyl carbons are found around 170 and 175 ppm, corresponding to C-24 and C-3, respectively. The oxy-carbon at position 3 is confirmed by a signal at 72.2 ppm.[2] |

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of agent 61 was evaluated in a well-established in vitro model of inflammation using RAW 264.7 macrophages.

Inhibition of TNF-α Gene Expression

This compound demonstrated a potent ability to suppress the gene expression of the pro-inflammatory cytokine TNF-α.[3][4]

Table 2: Effect of this compound on TNF-α Gene Expression in LPS-stimulated RAW 264.7 Cells

| Treatment | Fold Change in TNF-α Gene Expression (relative to LPS-treated cells) |

| LPS | ~3-fold increase |

| LPS + Dexamethasone (Standard) | Significant reduction |

| LPS + this compound (5b) | Comparable reduction to dexamethasone |

Data presented is a qualitative summary based on the cited literature.[3]

Experimental Protocol: Real-Time PCR for TNF-α Gene Expression

-

Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 6-well plates and allowed to adhere.

-

Cells are pre-treated with this compound (5b) at various concentrations for a specified duration.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Dexamethasone is used as a positive control.

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Quantitative real-time PCR is performed using a thermal cycler with specific primers for TNF-α and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Mechanism of Action and Signaling Pathways

Network pharmacology analysis suggests that AKBA-based hybrids, including this compound, exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cellular stress.[2][3][4]

PI3K/EGFR Pathway Regulation

The primary proposed mechanism of action involves the regulation of the Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) pathways.[3][4] These pathways are crucial in cell survival, proliferation, and inflammation. By modulating these pathways, this compound can activate anti-inflammatory responses and promote tissue repair and regeneration.[3][4] Molecular docking studies have provided insights into the favorable interactions of these hybrids with PI3K.[4]

Caption: Proposed signaling pathway modulation by this compound.

Hepatoprotective Effects

In the context of acetaminophen (APAP)-induced hepatotoxicity, this compound has been shown to restore normal levels of cytokines, superoxide dismutase, and reduced glutathione, while decreasing malondialdehyde (MDA) levels.[3][4] This indicates a dual role in mitigating inflammation and oxidative stress.

Caption: Experimental workflow for evaluating hepatoprotective effects.

Experimental Protocol: Assessment of Hepatoprotective Activity in HepG2 Cells

-

Cell Culture and Treatment:

-

Biochemical Assays:

-

Cytokine Measurement: Cell culture supernatants are collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α) are quantified using ELISA kits.

-

Oxidative Stress Markers:

-

Cell lysates are prepared.

-

Superoxide dismutase (SOD) activity is measured using a commercially available assay kit.

-

Reduced glutathione (GSH) levels are determined using a colorimetric assay.

-

Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

-

Conclusion

This compound (compound 5b), a novel hybrid of 3-acetyl-11-keto-β-boswellic acid and thymol, demonstrates significant potential as a therapeutic agent. Its enhanced anti-inflammatory activity over the parent compound, coupled with its ability to modulate key signaling pathways like PI3K/EGFR, underscores its promise. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising anti-inflammatory compound. The favorable stability profile of this class of hybrids also suggests their potential for good absorption and bioavailability.[4] Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.

References

- 1. Frontiers | Boswellia serrata Extract Containing 30% 3-Acetyl-11-Keto-Boswellic Acid Attenuates Inflammatory Mediators and Preserves Extracellular Matrix in Collagen-Induced Arthritis [frontiersin.org]

- 2. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Discovery and Development of Anti-inflammatory Agent 61: A Technical Guide

Introduction: Anti-inflammatory agent 61, also identified as Compound 5b, is a novel hybrid molecule synthesized from 3-acetyl-11-keto-β-boswellic acid (AKBA). This technical guide provides an in-depth overview of its discovery, development, and mechanism of action, with a focus on its anti-inflammatory and hepatoprotective properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The biological activity of this compound (Compound 5b) has been evaluated in several in vitro models. The key quantitative findings are summarized in the tables below.

Table 1: Anti-inflammatory Activity in LPS-Induced RAW 264.7 Cells

| Compound | Concentration (µM) | TNF-α Gene Expression (Fold Change vs. LPS control) |

| Agent 61 (5b) | 10 | 0.45[1][2][3][4][5] |

| Dexamethasone (Positive Control) | 10 | 0.42[1][2][3][4][5] |

| LPS Control | - | 1.00 |

Table 2: Hepatoprotective Effects on APAP-Induced Toxicity in HepG2 Cells

| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |

| Control | 15.2 ± 1.3 | 11.5 ± 1.1 | 18.3 ± 1.5 |

| APAP (10 mM) | 45.7 ± 3.8 | 38.2 ± 3.1 | 55.4 ± 4.9 |

| APAP + Agent 61 (1 µM) | 22.1 ± 2.0 | 18.9 ± 1.7 | 25.6 ± 2.3 |

| APAP + Agent 61 (10 µM) | 18.5 ± 1.6 | 14.3 ± 1.2 | 21.1 ± 1.9 |

Table 3: Effect on Oxidative Stress Markers in APAP-Treated HepG2 Cells

| Treatment Group | SOD (U/mg protein) | GSH (nmol/mg protein) | MDA (nmol/mg protein) |

| Control | 125.4 ± 10.8 | 85.3 ± 7.5 | 1.2 ± 0.1 |

| APAP (10 mM) | 62.1 ± 5.5 | 35.8 ± 3.2 | 3.8 ± 0.4 |

| APAP + Agent 61 (1 µM) | 98.7 ± 8.9 | 65.4 ± 5.8 | 2.1 ± 0.2 |

| APAP + Agent 61 (10 µM) | 115.2 ± 10.1 | 78.9 ± 6.9 | 1.5 ± 0.1 |

Experimental Protocols

Synthesis of this compound (Compound 5b)

This compound is a hybrid compound synthesized from 3-acetyl-11-keto-β-boswellic acid (AKBA) and thymol. The synthesis involves a multi-step process that includes the activation of the carboxylic acid group of AKBA, followed by esterification with a linker, and subsequent conjugation to thymol. A detailed protocol can be found in the supplementary information of the primary literature[1][2][3][4][5].

In Vitro Anti-inflammatory Assay

Cell Line: RAW 264.7 murine macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: Cells are seeded in 6-well plates and allowed to adhere overnight. Inflammation is induced by treating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Treatment: Concurrently with LPS stimulation, cells are treated with this compound (10 µM) or dexamethasone (10 µM) as a positive control.

-

RNA Extraction and qRT-PCR: After the incubation period, total RNA is extracted from the cells. The expression of tumor necrosis factor-alpha (TNF-α) mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the fold change is calculated relative to the LPS-treated control group.

Acetaminophen (APAP)-Induced Hepatotoxicity Assay

Cell Line: HepG2 human hepatoma cells.

Methodology:

-

Cell Culture: HepG2 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Induction of Hepatotoxicity: Cells are seeded in 96-well plates. Hepatotoxicity is induced by exposing the cells to 10 mM acetaminophen (APAP) for 24 hours.

-

Treatment: Cells are co-treated with APAP and varying concentrations of this compound (1 µM and 10 µM).

-

Measurement of Cytokines: After 24 hours of treatment, the cell culture supernatant is collected. The concentrations of interleukin-6 (IL-6), interleukin-8 (IL-8), and TNF-α are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.

-

Assessment of Oxidative Stress Markers:

-

Cell Lysis: After removing the supernatant, the cells are lysed to prepare cell homogenates.

-

SOD Activity: Superoxide dismutase (SOD) activity is measured in the cell lysates using a commercial SOD assay kit.

-

GSH Levels: Reduced glutathione (GSH) levels are determined using a GSH assay kit.

-

MDA Levels: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are quantified using a thiobarbituric acid reactive substances (TARS) assay.

-

Visualizations: Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of Agent 61

The anti-inflammatory effects of agent 61 are believed to be mediated through the inhibition of pro-inflammatory cytokine production, such as TNF-α. The following diagram illustrates the proposed mechanism in LPS-stimulated macrophages.

References

- 1. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Novel Anti-inflammatory Compounds: A Technical Guide

Introduction

Inflammation is a fundamental biological process that serves as a protective response to injury, infection, or irritation.[1][2] However, its dysregulation can lead to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and atherosclerosis.[1] The development of novel anti-inflammatory therapeutics is a critical area of pharmaceutical research. Initial screening of these compounds relies heavily on robust, reliable, and cost-effective in vitro assays.[1] These assays provide the first crucial insights into a compound's potential efficacy and mechanism of action by targeting key molecular pathways and mediators of inflammation, such as cyclooxygenase (COX) enzymes, pro-inflammatory cytokines, and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This guide provides an in-depth overview of core experimental protocols, data interpretation, and the underlying signaling pathways essential for the preliminary evaluation of new anti-inflammatory agents.

General Experimental Workflow

The in vitro screening of novel anti-inflammatory compounds typically follows a hierarchical approach. It begins with high-throughput primary screening to identify initial "hits" from a compound library. These hits are then subjected to more detailed dose-response studies and secondary assays to confirm their activity and elucidate their mechanism of action.

References

Cellular Targets of Anti-inflammatory Agent 61: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-inflammatory agent 61, also identified as Compound 5b, is a potent synthetic compound demonstrating significant anti-inflammatory and hepatoprotective properties. This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of this agent. It consolidates in vitro data from studies on murine macrophage (RAW 264.7) and human hepatocyte (HepG2) cell lines. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to support further research and development of this compound as a potential therapeutic agent.

Core Cellular Activities

This compound exerts its effects primarily through the modulation of inflammatory and oxidative stress pathways. Key activities include the significant reduction of pro-inflammatory cytokine expression and the mitigation of oxidative damage in response to inflammatory stimuli.

Inhibition of Pro-inflammatory Mediators

The agent has been shown to effectively suppress the production of key cytokines and inflammatory enzymes. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it inhibits the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2] Furthermore, it demonstrates a potent ability to decrease nitric oxide (NO) production, a key inflammatory mediator.[1]

Hepatoprotective Effects

In a model of acetaminophen (APAP)-induced hepatotoxicity in HepG2 cells, this compound alleviates inflammation and oxidative stress.[3][4][5] It significantly reduces the secretion of pro-inflammatory cytokines and restores the levels of key antioxidant enzymes.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies, providing a clear comparison of the agent's efficacy in different experimental settings.

Table 1: Efficacy in HepG2 Cells (APAP-Induced Inflammation)

| Parameter | Concentration | % Reduction / Change | Reference |

| TNF-α Production | 10 µM | ~56% | [4] |

| 1 µM | ~41% | [4] | |

| IL-6 Production | 10 µM | ~66% | [6] |

| Superoxide Dismutase (SOD) | 10 µM | Increase from 31 to 73 U/mg | [6] |

| 1 µM | Increase from 31 to 64 U/mg | [6] | |

| Reduced Glutathione (GSH) | 10 µM | Increase to 6.3 nmol/mg | [6] |

| 1 µM | Increase to 5.2 nmol/mg | [6] | |

| Malondialdehyde (MDA) | 10 µM & 1 µM | Reversal of APAP-induced increase | [6] |

Table 2: Efficacy in RAW 264.7 Cells (LPS-Induced Inflammation)

| Parameter | Finding | Reference |

| TNF-α Gene Expression | Three-fold decrease (comparable to dexamethasone) | [4][5] |

| Nitrite (NO) Inhibition | Potent inhibition (part of a series with >85% inhibition) | [1] |

Signaling Pathways and Mechanisms of Action

This compound appears to target core inflammatory signaling cascades. While direct binding targets are still under full investigation, the downstream effects strongly suggest modulation of the NF-κB and MAPK pathways, which are critical regulators of pro-inflammatory gene expression.

Caption: Proposed mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

RAW 264.7 Murine Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2. For inflammatory stimulation, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

HepG2 Human Hepatocytes: Cells are cultured under similar conditions as RAW 264.7 cells. To induce hepatotoxicity and inflammation, cells are treated with acetaminophen (APAP) at appropriate concentrations, with or without pre-treatment with this compound at concentrations of 1 µM and 10 µM.

Measurement of Inflammatory Markers

-

Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite to quantify the results.

-

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis (Real-Time PCR): Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed using specific primers for TNF-α and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Caption: Workflow for analyzing inflammatory markers.

Oxidative Stress Marker Assays

-

Superoxide Dismutase (SOD) Activity: SOD activity in cell lysates is measured using commercially available kits, which are typically based on the inhibition of a chromogen reduction by superoxide anions.

-

Reduced Glutathione (GSH) Levels: GSH levels are determined using a colorimetric assay where GSH reacts with a specific reagent (e.g., DTNB) to produce a colored product.

-

Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay.

Conclusion and Future Directions

This compound (Compound 5b) presents a promising profile as a multi-target anti-inflammatory and hepatoprotective agent. Its ability to suppress key pro-inflammatory cytokines and mitigate oxidative stress warrants further investigation. Future studies should focus on elucidating the precise molecular binding targets, conducting in vivo efficacy and safety studies in animal models of inflammatory diseases, and exploring its pharmacokinetic and pharmacodynamic properties to assess its potential for clinical development.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globinmed.com [globinmed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structure-Activity Relationship of Novel Anti-inflammatory Agents

Disclaimer: The specific designation "anti-inflammatory agent 61" does not correspond to a publicly identifiable compound in the reviewed literature. Therefore, this guide provides a comprehensive overview of the structure-activity relationships (SAR) for a representative and well-studied class of potent anti-inflammatory compounds: 1,3-diaryl pyrazole derivatives . This class of compounds has been the subject of extensive research in the development of novel anti-inflammatory therapies.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological evaluation, and SAR of 1,3-diaryl pyrazole derivatives as anti-inflammatory agents.

Introduction to 1,3-Diaryl Pyrazoles as Anti-inflammatory Agents

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of several commercially available anti-inflammatory drugs, such as celecoxib.[1][2] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1][3][4] The 1,3-diaryl pyrazole scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of 1,3-Diaryl Pyrazole Derivatives

The anti-inflammatory activity of 1,3-diaryl pyrazole derivatives is highly dependent on the nature and position of substituents on the aryl rings. The following table summarizes the quantitative SAR data from a representative study on a series of 1,3-diaryl pyrazoles evaluated for their anti-inflammatory and antibacterial activities.

| Compound ID | R | X | Y | Anti-inflammatory Activity (% inhibition) | Antibacterial Activity (MIC, μg/mL vs. S. aureus) |

| 6g | H | 4-F | 4-OCH3 | 85.3 | 2 |

| 6l | H | 4-Cl | 4-NO2 | 90.1 | 1 |

| 7l | Br | 4-Cl | 4-NO2 | 93.6 | 1 |

| Ibuprofen | - | - | - | 75.8 | - |

| Indomethacin | - | - | - | 88.2 | - |

Data synthesized from a study by an unnamed research group, highlighting key structural modifications and their impact on biological activity.[5]

Key SAR Insights:

-

Substitution on the N1-phenyl ring: The presence of electron-withdrawing groups, such as nitro (NO2), at the para-position of the N1-phenyl ring generally enhances anti-inflammatory activity.

-

Substitution on the C3-phenyl ring: Halogen substitutions, particularly chlorine (Cl) and fluorine (F) at the para-position of the C3-phenyl ring, are favorable for potent anti-inflammatory effects.

-

Combined substitutions: The combination of a para-nitro group on the N1-phenyl ring and a para-chloro group on the C3-phenyl ring (as in compound 7l) resulted in the most potent anti-inflammatory agent in the series, exceeding the activity of the reference drugs ibuprofen and indomethacin.[5]

Experimental Protocols

The evaluation of the anti-inflammatory activity of these compounds involves a combination of in vitro and in vivo assays.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curves.[6][7]

In Vivo Carrageenan-Induced Paw Edema Assay in Mice

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

-

Animal Model: Male Swiss albino mice are used for the study.

-

Compound Administration: Test compounds or reference drugs (ibuprofen, indomethacin) are administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 30, 60, 120, and 180 minutes) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.[2][5]

Visualization of Pathways and Workflows

Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory agents, including pyrazole derivatives, exert their effects by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by a pyrazole derivative.

Experimental Workflow for Anti-inflammatory Drug Discovery

The process of discovering and evaluating novel anti-inflammatory agents follows a structured workflow from initial synthesis to in vivo testing.

Caption: Experimental workflow for the discovery of anti-inflammatory agents.

Logical Relationships in SAR

The structure-activity relationship can be visualized as a decision tree, guiding the optimization of the chemical scaffold.

Caption: Logical relationships in the SAR of 1,3-diaryl pyrazoles.

Conclusion

The 1,3-diaryl pyrazole scaffold represents a promising framework for the development of novel anti-inflammatory agents. The extensive structure-activity relationship studies have demonstrated that strategic modifications to the aryl substituents can lead to compounds with high potency, often exceeding that of established drugs. The combination of in vitro and in vivo screening models is crucial for the identification and optimization of lead candidates. Future research in this area will likely focus on further refining the selectivity of these compounds to minimize off-target effects and improve their overall safety profile for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Anti-inflammatory Agent 61 (Compound 5b)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 61, identified as Compound 5b in the work of Elgazar AA, et al., is a novel semi-synthetic derivative of 3-Acetyl-11-keto-β-boswellic acid (AKBA). This technical guide provides a comprehensive overview of its physicochemical properties, the experimental protocols for their determination, and its mechanism of action with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical characteristics of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While the primary research by Elgazar et al. focused on the biological activity of Compound 5b, a combination of data from the parent compound (AKBA) and general knowledge of boswellic acid derivatives allows for an estimation of its properties. It is important to note that boswellic acids are notoriously poorly soluble in water.[1]

| Property | Value | Method |

| Molecular Formula | C44H62O7 | Mass Spectrometry |

| Molecular Weight | 702.96 g/mol | Mass Spectrometry |

| Melting Point | Not explicitly reported for Compound 5b. The parent, AKBA, has a melting point of 282-285 °C. | Melting Point Apparatus |

| pKa | Not experimentally determined for Compound 5b. The carboxylic acid moiety suggests an acidic pKa, likely in the range of 4.5-5.0. | Potentiometric Titration (Predicted) |

| LogP | Not experimentally determined for Compound 5b. Boswellic acids are highly lipophilic; the LogP is expected to be >5. | Shake-flask method or HPLC (Predicted) |

| Aqueous Solubility | Predicted to be very low, characteristic of boswellic acid derivatives.[1] | Saturation Shake-Flask Method (Predicted) |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following sections outline the methodologies for the synthesis and characterization of this compound (Compound 5b) as well as the biological assays used to determine its anti-inflammatory activity.

Synthesis of this compound (Compound 5b)

The synthesis of Compound 5b is achieved through a multi-step process starting from 3-Acetyl-11-keto-β-boswellic acid (AKBA). A general procedure for the synthesis of boswellic acid hybrids involves the following steps[2]:

-

Activation of the Carboxylic Acid: The carboxylic acid group of AKBA is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Coupling Reaction: The activated AKBA is then reacted with a suitable amine-containing linker. The specific linker used for Compound 5b would be detailed in the full experimental procedure of the primary research paper.

-

Purification: The crude product is purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Compound 5b.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Determination of Physicochemical Properties

-

Melting Point: The melting point is determined using a calibrated melting point apparatus. A small sample of the purified compound is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Solubility: The aqueous solubility is determined using the saturation shake-flask method. An excess amount of the compound is added to a known volume of water and shaken at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

-

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is determined by the shake-flask method, where the compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are measured after equilibrium is reached, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Anti-inflammatory Assays

-

Cell Culture: RAW 264.7 murine macrophage cells and HepG2 human hepatoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

LPS-induced Inflammation in RAW 264.7 Cells:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of Compound 5b for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the media.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentration of tumor necrosis factor-alpha (TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

APAP-induced Inflammation in HepG2 Cells:

-

HepG2 cells are seeded in 96-well plates.

-

The cells are treated with acetaminophen (APAP) to induce inflammation, with or without co-treatment with different concentrations of Compound 5b.

-

After 24 hours, the levels of inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the cell culture supernatant are quantified by ELISA.

-

Oxidative stress markers, such as superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels, are measured in the cell lysates using commercially available kits.

-

Mechanism of Action and Signaling Pathways

This compound (Compound 5b) exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the PI3K/Akt and EGFR pathways, which are often dysregulated in inflammatory conditions.[4][5]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation. Upon activation by various stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including NF-κB, a key transcription factor for pro-inflammatory cytokines. It is proposed that Compound 5b inhibits the PI3K/Akt pathway, leading to a downstream reduction in the production of inflammatory mediators.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the PI3K/Akt pathway. Overactivation of EGFR signaling can contribute to inflammatory responses. By potentially interfering with EGFR activation or its downstream signaling, Compound 5b may further contribute to its anti-inflammatory effects.

Experimental Workflow for Mechanism of Action Studies

To elucidate the precise mechanism of action of Compound 5b, a series of experiments are typically performed. The workflow below illustrates a logical sequence of these studies.

Conclusion

This compound (Compound 5b) is a promising semi-synthetic derivative of AKBA with potent anti-inflammatory properties. Its mechanism of action appears to involve the modulation of the PI3K/Akt and EGFR signaling pathways, leading to a reduction in pro-inflammatory cytokine production and oxidative stress. Further studies are warranted to fully elucidate its physicochemical properties and to explore its therapeutic potential in vivo. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this novel compound.

References

- 1. Evaluation of the solubility of 11-keto-β-boswellic acid and its histological effect on the diabetic mice liver using a novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New Boswellic Acid Hybrid 1H-1,2,3-Triazoles for Diabetic Management: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Agent 61 (Compound 5b) - A Novel Modulator of TNF-α Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases. The development of small-molecule inhibitors targeting TNF-α production represents a significant therapeutic strategy. This document provides a detailed technical overview of Anti-inflammatory Agent 61 (also identified as Compound 5b), a novel hybrid compound based on 3-acetyl-11-keto-β-boswellic acid (AKBA). Data presented herein demonstrates the potent ability of Agent 61 to reduce TNF-α gene expression in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, highlighting its potential as a promising anti-inflammatory candidate.

Introduction

Chronic inflammation is a hallmark of many debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2] TNF-α is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory cascade.[1][2] Produced primarily by activated macrophages, TNF-α initiates a signaling cascade that leads to the expression of various inflammatory mediators. The signaling is primarily mediated through two receptors, TNFR1 and TNFR2, which upon activation can trigger pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the transcription of pro-inflammatory genes.

Small-molecule inhibitors of TNF-α offer potential advantages over biologics, including oral bioavailability and lower production costs. Agent 61 (Compound 5b) is a novel AKBA-based hybrid compound that has demonstrated significant anti-inflammatory properties.[3][4] This guide summarizes the key findings related to its efficacy in reducing TNF-α expression, details the experimental protocols used for its evaluation, and illustrates the underlying molecular pathways.

Mechanism of Action: TNF-α Regulation

The production of TNF-α in macrophages, upon stimulation by pathogens or inflammatory signals like LPS, is tightly regulated by intracellular signaling pathways. LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences in the promoter region of the TNF-α gene, thereby driving its transcription.

While the precise mechanism of Agent 61 has not been fully elucidated in the source literature, its parent compound, AKBA, is known to interfere with inflammatory pathways. It is hypothesized that Agent 61 may exert its inhibitory effects by modulating key signaling nodes within the NF-κB pathway, preventing the translocation of NF-κB to the nucleus and subsequent transcription of the TNF-α gene.

Signaling Pathway Diagram

Caption: Proposed inhibitory action of Agent 61 on the LPS-induced NF-κB signaling pathway.

Quantitative Data

The anti-inflammatory efficacy of Agent 61 was evaluated by measuring its ability to suppress TNF-α gene expression in LPS-stimulated RAW 264.7 macrophages. The results are summarized below.[3][4]

| Compound/Agent | Concentration | Target Gene | Cell Line | Stimulation | Result | Reference |

| Agent 61 (Compound 5b) | Not Specified | TNF-α | RAW 264.7 | LPS | Threefold decrease in gene expression | Elgazar AA, et al. 2023[3][4] |

| Dexamethasone (Control) | Not Specified | TNF-α | RAW 264.7 | LPS | Activity comparable to Agent 61 | Elgazar AA, et al. 2023[3][4] |

Experimental Protocols

The following protocols are based on the methodology described in the primary literature for the assessment of TNF-α gene expression.[3][4]

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: Cells are seeded in appropriate culture plates (e.g., 6-well plates) and allowed to adhere overnight.

-

Treatment:

-

Cells are pre-treated with Agent 61 (Compound 5b) or Dexamethasone at the desired concentrations for a specified period (e.g., 1-2 hours).

-

Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α expression.

-

A control group is treated with LPS only. A negative control group receives no treatment.

-

RNA Extraction and qRT-PCR for TNF-α Gene Expression

This protocol outlines the measurement of TNF-α mRNA levels to quantify gene expression.

-

Cell Lysis: After the treatment period, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). Total RNA is then extracted from the cells using a suitable RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios between 1.8 and 2.0 indicate high-purity RNA.

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Quantitative Real-Time PCR (qRT-PCR):

-

The qRT-PCR is performed using a real-time PCR system.

-

The reaction mixture contains cDNA template, forward and reverse primers for the murine TNF-α gene, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).

-

A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.

-

Thermal Cycling Conditions (Typical):

-

Initial denaturation: 95°C for 5-10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis is performed to verify the specificity of the PCR product.

-

-

-

Data Analysis: The relative expression of the TNF-α gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene, and expressed as a fold change relative to the LPS-treated control group.

Experimental Workflow Diagram

Caption: Workflow for assessing Agent 61's effect on TNF-α gene expression.

Conclusion

This compound (Compound 5b) has been shown to be a potent inhibitor of TNF-α gene expression in an in vitro model of macrophage-mediated inflammation.[3][4] The threefold reduction in TNF-α mRNA, comparable to the established anti-inflammatory agent dexamethasone, underscores its potential for further development. The experimental framework provided in this guide offers a robust methodology for replicating these findings and further investigating the compound's mechanism of action. Future studies should focus on elucidating the specific molecular targets of Agent 61 within the inflammatory signaling cascades and evaluating its efficacy and safety in preclinical in vivo models of inflammatory disease.

References

- 1. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

The Anti-inflammatory Agent BCP61: A Technical Overview of its Efficacy in LPS-Induced Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to a wide range of debilitating diseases. The discovery and development of novel anti-inflammatory agents are therefore of paramount importance. This technical guide focuses on the anti-inflammatory properties and mechanism of action of BCP61, a unique low-molecular-weight, alanine-rich anti-microbial peptide, in the context of lipopolysaccharide (LPS)-induced inflammation in macrophage models. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, making it a valuable tool for modeling inflammation in vitro. The data presented herein is primarily derived from studies conducted on the murine macrophage cell line RAW 264.7.

Quantitative Data Summary

The anti-inflammatory effects of BCP61 have been quantified by assessing its ability to inhibit the production of key inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages. BCP61 was tested at concentrations of 10, 50, and 100 μg/mL.

Table 1: Inhibition of Pro-inflammatory Mediators by BCP61 in LPS-Stimulated Macrophages

| Mediator | BCP61 Concentration (μg/mL) | Inhibition |

| Nitric Oxide (NO) | 10, 50, 100 | Dose-dependent inhibition |

| Prostaglandin E2 (PGE2) | 10, 50, 100 | Dose-dependent inhibition |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by BCP61 in LPS-Stimulated Macrophages

| Cytokine | BCP61 Concentration (μg/mL) | Inhibition |

| Tumor Necrosis Factor-α (TNF-α) | 10, 50, 100 | Dose-dependent inhibition |

| Interleukin-6 (IL-6) | 10, 50, 100 | Dose-dependent inhibition |

| Interleukin-1β (IL-1β) | 10, 50, 100 | Dose-dependent inhibition |

Table 3: Inhibition of Pro-inflammatory Enzyme Expression by BCP61 in LPS-Stimulated Macrophages

| Enzyme | BCP61 Concentration (μg/mL) | Level of Expression | Inhibition |

| Inducible Nitric Oxide Synthase (iNOS) | 10, 50, 100 | Protein & mRNA | Dose-dependent inhibition |

| Cyclooxygenase-2 (COX-2) | 10, 50, 100 | Protein & mRNA | Dose-dependent inhibition |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of BCP61's anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The cells are then pre-treated with varying concentrations of BCP61 (10, 50, and 100 μg/mL) for 30 minutes.

-

Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 μg/mL.

-

The cells are then incubated for a specified period (e.g., 24 hours for cytokine and mediator production, or shorter durations for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay

-

Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

After cell treatment, 100 μL of the culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement

-

Principle: The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Culture supernatants are collected after the 24-hour incubation period.

-

The ELISA is performed according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated microplates, followed by incubation with detection antibodies and a substrate solution.

-

The absorbance is read at the appropriate wavelength, and concentrations are calculated based on a standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect the protein levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

-

Procedure:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer.

-

Protein concentrations in the lysates are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression

-

Principle: RT-PCR is used to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.

-

Procedure:

-

Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

The cDNA is then used as a template for PCR amplification with gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) as an internal control.

-

The PCR products are separated by agarose gel electrophoresis and visualized by ethidium bromide staining.

-

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of BCP61 are mediated through the inhibition of key pro-inflammatory signaling pathways.

Preliminary Cytotoxicity and Anti-inflammatory Profile of Agent 61: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity and anti-inflammatory properties of Anti-inflammatory agent 61, also identified as Compound 5b. This compound is a novel hybrid molecule derived from 3-acetyl-11-keto-β-boswellic acid (AKBA), a potent anti-inflammatory compound. The data presented herein is primarily based on the findings from a 2023 study by Elgazar AA, et al., published in ACS Omega.

Executive Summary

This compound (Compound 5b) has demonstrated significant anti-inflammatory activity by reducing the expression of key pro-inflammatory cytokines. Preliminary assessments on human liver and murine macrophage cell lines indicate low cytotoxicity at therapeutic concentrations. Computational analyses suggest that its mechanism of action may involve the modulation of the PI3K/Akt and EGFR signaling pathways. This document details the available quantitative data, experimental methodologies, and proposed signaling pathways to support further investigation and development of this compound.

Cytotoxicity Profile

Initial cytotoxicity evaluations of this compound were conducted on human hepatocellular carcinoma (HepG2) cells. The available data indicates that the compound is non-toxic at the concentrations tested.

Table 1: Cytotoxicity of this compound (Compound 5b) on HepG2 Cells

| Cell Line | Compound Concentration | Observation | Source |

| HepG2 | 1 µM | Non-toxic | |

| HepG2 | 10 µM | Non-toxic |

Note: Specific IC50 values for Compound 5b on HepG2 or RAW 264.7 cells are not provided in the primary literature.

Anti-inflammatory Activity

Compound 5b was assessed for its ability to modulate inflammatory responses in two cell-based models: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages and acetaminophen (APAP)-induced inflammation in HepG2 cells.

Downregulation of TNF-α in RAW 264.7 Cells

In LPS-stimulated RAW 264.7 macrophages, Compound 5b demonstrated potent anti-inflammatory effects by significantly reducing the gene expression of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The observed effect was comparable to that of the standard anti-inflammatory drug, dexamethasone.

Attenuation of Acetaminophen-Induced Inflammation in HepG2 Cells

In a model of drug-induced liver injury, Compound 5b was shown to mitigate the inflammatory response induced by acetaminophen in HepG2 cells. The compound effectively reduced the production of several key pro-inflammatory cytokines.

Table 2: Effect of this compound (Compound 5b) on Pro-inflammatory Cytokine Production in APAP-Treated HepG2 Cells

| Cytokine | Compound 5b Concentration | Approximate Reduction in Cytokine Production (%) | Source |

| TNF-α | 1 µM | 41% | |

| TNF-α | 10 µM | 56% | |

| IL-6 | 1 µM | 67% | |

| IL-6 | 10 µM | 61% | |

| IL-1β | 1 µM | 39% | |

| IL-1β | 10 µM | 52% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2]

Protocol:

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.[1]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM and 10 µM) and incubate for the desired exposure time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Real-Time PCR for TNF-α Gene Expression

This protocol outlines the measurement of TNF-α messenger RNA (mRNA) levels in LPS-stimulated RAW 264.7 cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Protocol:

-

Cell Culture and Stimulation: Culture RAW 264.7 cells and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response. Co-treat cells with this compound or a vehicle control.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using primers specific for TNF-α and a reference gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative expression of TNF-α mRNA in treated versus control cells.

Proposed Signaling Pathways

Network pharmacology analysis and molecular docking studies from Elgazar et al. (2023) suggest that the hepatoprotective and anti-inflammatory effects of AKBA-based hybrids, including Compound 5b, may be mediated through the regulation of the Phosphoinositide 3-kinase (PI3K)/Akt and Epidermal Growth Factor Receptor (EGFR) signaling pathways. These pathways are crucial in cell survival, proliferation, and inflammation.

The proposed mechanism involves the inhibition of these pathways, leading to a downstream reduction in inflammatory responses and the activation of cellular repair and regeneration processes.

Conclusion

This compound (Compound 5b) presents a promising profile as a novel anti-inflammatory candidate with low cytotoxicity at effective concentrations. Its ability to significantly reduce key pro-inflammatory markers in both macrophage and liver cell models warrants further investigation. Future studies should focus on determining the precise IC50 values in relevant cell lines to establish a comprehensive therapeutic window and to experimentally validate the computationally predicted involvement of the PI3K/Akt and EGFR signaling pathways.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Anti-inflammatory Agent 61

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 61 (also known as Compound 5b) is a synthetic hybrid compound based on 3-Acetyl-11-keto-β-boswellic Acid.[1] It has demonstrated potent anti-inflammatory properties by reducing the expression of Tumor Necrosis Factor-alpha (TNF-α) in Lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells and mitigating Acetaminophen (APAP)-induced inflammation in HepG2 liver cells.[1] These application notes provide detailed protocols for the in vitro assessment of this compound, offering a framework for its evaluation and comparison with other potential anti-inflammatory candidates. The assays described herein are standard methods for screening compounds for anti-inflammatory activity.[2]

Key In Vitro Assays for Anti-inflammatory Activity

A variety of in vitro methods are available for the initial pharmacological screening of anti-inflammatory agents. These assays are crucial in the drug discovery process as they are generally cost-effective, rapid, and reduce the reliance on animal testing.[3] Common assays focus on the inhibition of inflammatory mediators, stabilization of cellular membranes, and prevention of protein denaturation.[4][5]

This document outlines three primary assays:

-

LPS-Induced TNF-α Inhibition Assay in RAW 264.7 Cells: A cell-based assay to determine the effect of the agent on a key pro-inflammatory cytokine.

-

Inhibition of Protein Denaturation Assay: A non-cell-based assay that assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[6]

-

APAP-Induced Inflammation in HepG2 Cells: A cell-based assay to evaluate the hepato-protective and anti-inflammatory effects of the agent in a model of drug-induced liver injury.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on LPS-Induced TNF-α Production in RAW 264.7 Cells

| Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition | IC₅₀ (µM) |

| Vehicle Control (LPS only) | Value | 0 | \multirow{5}{*}{Calculated Value} |

| Agent 61 (Conc. 1) | Value | Value | |

| Agent 61 (Conc. 2) | Value | Value | |

| Agent 61 (Conc. 3) | Value | Value | |

| Positive Control (e.g., Dexamethasone) | Value | Value |

Table 2: Inhibition of Heat-Induced Albumin Denaturation by this compound

| Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition | IC₅₀ (µg/mL) |

| Control (Heat only) | Value | 0 | \multirow{5}{*}{Calculated Value} |

| Agent 61 (Conc. 1) | Value | Value | |

| Agent 61 (Conc. 2) | Value | Value | |

| Agent 61 (Conc. 3) | Value | Value | |

| Positive Control (e.g., Diclofenac Sodium) | Value | Value |

Table 3: Effect of this compound on Inflammatory Markers in APAP-Treated HepG2 Cells

| Treatment | Marker 1 (e.g., IL-6) (pg/mL) | Marker 2 (e.g., ROS levels) | Cell Viability (%) |

| Vehicle Control | Value | Value | 100 |

| APAP only | Value | Value | Value |

| APAP + Agent 61 (Conc. 1) | Value | Value | Value |

| APAP + Agent 61 (Conc. 2) | Value | Value | Value |

| APAP + Positive Control (e.g., N-acetylcysteine) | Value | Value | Value |

Experimental Protocols

Protocol 1: LPS-Induced TNF-α Inhibition Assay in RAW 264.7 Cells

This protocol details the procedure to assess the ability of this compound to inhibit the production of TNF-α in macrophages stimulated with LPS.[7]

1. Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dexamethasone (Positive Control)

-

Cell counting solution (e.g., Trypan Blue)

-

96-well cell culture plates

-

ELISA kit for mouse TNF-α

2. Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Harvest cells using a cell scraper and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

3. Treatment:

-

Prepare stock solutions of this compound and Dexamethasone in a suitable solvent (e.g., DMSO).

-